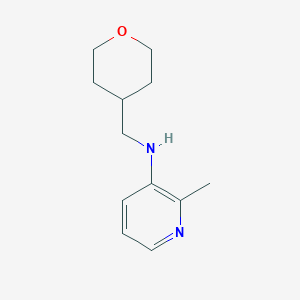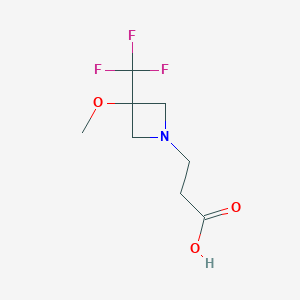
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is a synthetic compound primarily used in scientific research. It features a unique azetidine ring substituted with a methoxy and trifluoromethyl group, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the addition of NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving azetidine derivatives.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Methoxy-3-(trifluoromethyl)azetidine): Similar structure but lacks the propanoic acid group.
3-(Trifluoromethyl)azetidine: Lacks the methoxy group.
3-(Methoxy)azetidine: Lacks the trifluoromethyl group.
Uniqueness
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is unique due to the combination of the methoxy and trifluoromethyl groups on the azetidine ring, along with the propanoic acid moiety
Eigenschaften
Molekularformel |
C8H12F3NO3 |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-15-7(8(9,10)11)4-12(5-7)3-2-6(13)14/h2-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
BXSSTKRYIDBRSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CN(C1)CCC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


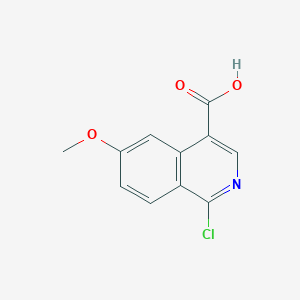
![tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13339283.png)
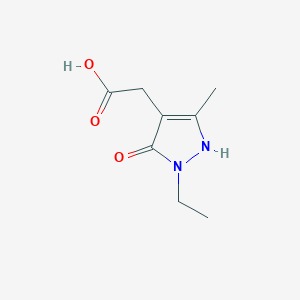
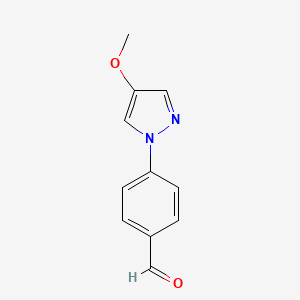
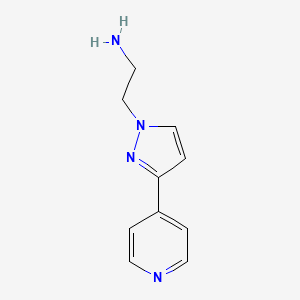
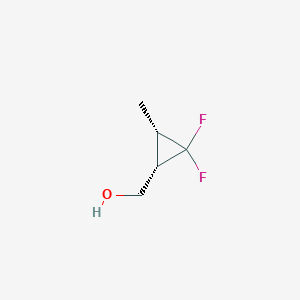
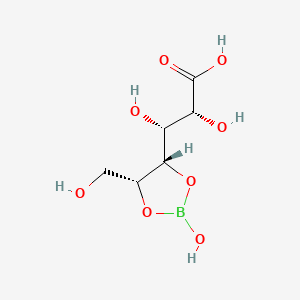

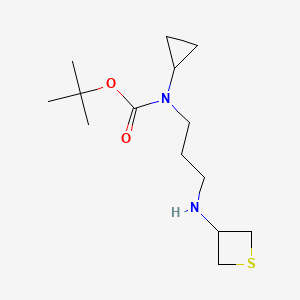
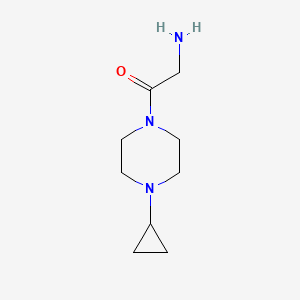

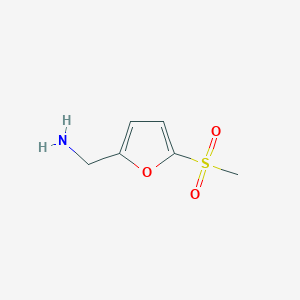
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B13339349.png)
